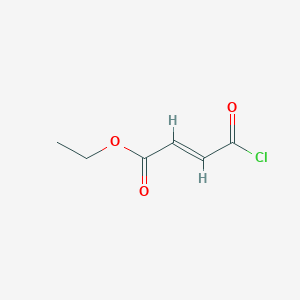

(E)-Ethyl 4-chloro-4-oxobut-2-enoate

Overview

Description

(E)-Ethyl 4-chloro-4-oxobut-2-enoate, also known as 4-chloro-2-oxobut-2-enoic acid ethyl ester, is an organic compound belonging to the class of compounds known as carboxylic acid esters. It is a colorless liquid with a pungent odor and is soluble in water. It has a molecular formula of C5H7ClO3 and a molecular weight of 150.56 g/mol. It is used in a variety of applications, including synthesis, drug discovery, and laboratory experiments.

Scientific Research Applications

Crystal Structure Analysis

(E)-Ethyl 4-chloro-4-oxobut-2-enoate has been analyzed for its crystal structure. In one study, the molecule exhibited a significant dihedral angle between its chlorobenzene ring and the least-squares plane of the ethyl ester residue. The study highlighted how molecules of this compound interact within a crystal lattice, forming a supramolecular layer. This insight is crucial for understanding the compound's physical characteristics and potential applications in materials science (Flores et al., 2014).

Enantioselective Synthesis

Research has demonstrated the compound's utility in enantioselective synthesis. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a closely related compound, yielded ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process is noteworthy for producing compounds with specific chiral orientations, which is important in the synthesis of pharmaceuticals and other chirally active substances (Meng et al., 2008).

Biocatalysis and Biosynthesis

The compound has been a focus in the field of biocatalysis. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to (S)-4-chloro-3-hydroxybutanoate ester using biocatalysis shows promising potential in the production of chiral drugs. This process emphasizes the role of biocatalysts in achieving high yield and enantioselectivity, essential for producing pharmaceutical intermediates (Ye et al., 2011).

Organocatalysis in Chemical Reactions

Organocatalytic reactions involving this compound derivatives have been developed to create complex molecular structures with high yield and enantioselectivity. These reactions are critical for the development of new synthetic methodologies in organic chemistry, providing pathways to synthesize novel compounds (Preegel et al., 2015).

Asymmetric Synthesis of Alkaloids

The compound has been used in the asymmetric synthesis of alkaloids, serving as a building block in the construction of chiral compounds. This synthesis method is significant for creating enantiomerically pure substances, which are crucial in medicinal chemistry (Hirai et al., 1992).

Applications in Biodiesel Production

Organotin (IV) complexes involving derivatives of this compound have been explored for their catalytic potential in biodiesel production. This research highlights the compound's application in developing new catalytic systems for renewable energy sources (Zubair et al., 2019).

Safety and Hazards

“(E)-Ethyl 4-chloro-4-oxobut-2-enoate” is classified as a dangerous substance. It has hazard statements H302, H314, H317, and H334, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Properties

IUPAC Name |

ethyl (E)-4-chloro-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLWXDIGYFPUSK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26367-48-6, 66130-92-5 | |

| Record name | ethyl (2E)-4-chloro-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 4-chloro-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

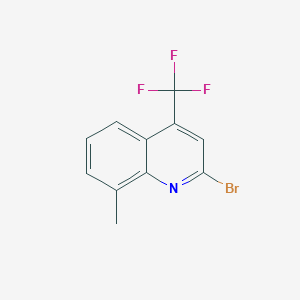

Q1: What is the role of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of the antimalarial fumardiamides discussed in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of mefloquine-based fumardiamides. [] The compound initially reacts with N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)butane-1,4-diamine to form an amide bond. This step is followed by hydrolysis and subsequent reaction with various halogenanilines, ultimately yielding the target fumardiamide compounds. These compounds were designed to incorporate both the mefloquine pharmacophore and a Michael acceptor motif for potential enhanced antimalarial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)

![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)